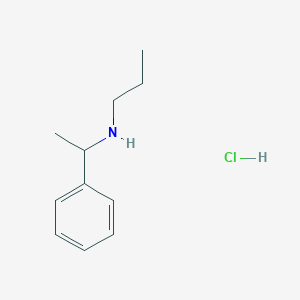

N-(1-Phenylethyl)-1-propanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-phenylethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQDURQIBCXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149499-66-1 | |

| Record name | (1-phenylethyl)(propyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Profiling, Synthesis, and Pharmacological Applications of N-Propyl-alpha-methylbenzylamine Hydrochloride

Executive Summary

N-propyl-alpha-methylbenzylamine hydrochloride (IUPAC: N-(1-phenylethyl)propan-1-amine hydrochloride), hereafter referred to as NPAMBA·HCl , is a secondary amine salt of significant interest in medicinal chemistry and organic synthesis. Characterized by its chiral alpha-carbon and lipophilic N-propyl chain, it serves as both a versatile chiral auxiliary in asymmetric synthesis and a core pharmacophore in several biologically active molecules. This whitepaper provides an in-depth analysis of its structural properties, pharmacological relevance, and a self-validating synthetic protocol designed for high-yield laboratory production.

Structural and Physicochemical Profiling

NPAMBA features a phenethylamine-like scaffold but strictly lacks the beta-carbon methylene bridge found in amphetamines, classifying it as a benzylamine derivative. The presence of the alpha-methyl group introduces a stereocenter, yielding distinct (R)- and (S)-enantiomers. This chirality drastically dictates its spatial orientation when binding to chiral receptors or when utilized as a chiral ligand precursor.

Table 1: Physicochemical Properties of NPAMBA (Free Base & HCl Salt)

| Property | Value / Description |

| IUPAC Name | N-(1-phenylethyl)propan-1-amine hydrochloride |

| Molecular Formula | C11H17N (Base) / C11H18ClN (Salt) |

| Molecular Weight | 163.26 g/mol (Base) / 199.72 g/mol (Salt) |

| PubChem CID | 4349298 (Free Base) |

| Hydrogen Bond Donors | 1 (Base) / 2 (Salt) |

| Hydrogen Bond Acceptors | 1 (Base) / 1 (Salt) |

| Topological Polar Surface Area | 12.0 Ų |

| Physical State (Salt) | Crystalline solid (White powder) |

The conversion of the free base to the hydrochloride salt is a critical handling step. The free base is an oil prone to atmospheric oxidation and volatility. Salification ensures long-term bench stability, significantly increases water solubility for biological assays, and provides a highly crystalline form suitable for X-ray diffraction[1].

Pharmacological Significance and Scaffold Utility

As an application scientist, it is crucial to recognize that NPAMBA is rarely utilized as an end-product therapeutic; rather, it is a highly optimized structural motif. The N-propyl-1-phenylethylamine substructure is embedded in several high-profile therapeutics and research probes:

-

Fendiline (Calcium Channel Blocker): Fendiline is an antianginal agent synthesized by alkylating NPAMBA with 3,3-diphenylpropan-1-ol or through the hydroaminomethylation of 1,1-diphenylethene[2]. In this architecture, the NPAMBA moiety provides the necessary steric bulk and basicity for target receptor interaction.

-

VU717 (Kir4.1 Potassium Channel Inhibitor): Identified via high-throughput thallium flux assays, VU717 (3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine) is a potent inhibitor of the Kir4.1 inward rectifier potassium channel[3]. The NPAMBA core restricts the conformational freedom of the molecule, ensuring the diphenyl groups are appropriately oriented to block the channel pore.

Mechanistic Causality of the Alpha-Methyl Group: In both drug design and metabolic stability, the alpha-methyl group is critical. It introduces steric hindrance that shields the secondary amine from rapid enzymatic degradation by monoamine oxidases (MAOs), extending the half-life of the pharmacophore in vivo.

Synthetic Methodology: Reductive Amination

The most robust, scalable, and self-validating method for synthesizing NPAMBA is the reductive amination of acetophenone with n-propylamine. This approach avoids the over-alkylation issues (tertiary amine formation) common in direct nucleophilic substitution.

Step-by-Step Protocol: Synthesis of NPAMBA·HCl

Step 1: Imine Formation (Condensation)

-

Procedure: Combine 1.0 equivalent of acetophenone with 1.5 equivalents of n-propylamine in anhydrous methanol (MeOH). Add 4Å molecular sieves.

-

Causality & Control: n-Propylamine is volatile and acts as the nucleophile. Using an excess of the amine, coupled with molecular sieves to sequester water, drives the thermodynamic equilibrium entirely toward the imine (Schiff base) intermediate[4].

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the UV-active acetophenone spot validates the progression to Step 2.

Step 2: Selective Reduction

-

Procedure: Cool the reaction to 0–5 °C. Add glacial acetic acid dropwise until the pH reaches ~6.0. Add 1.2 equivalents of sodium cyanoborohydride (NaBH3CN) portion-wise.

-

Causality & Control: The pH adjustment to 6.0 is the most critical parameter. It selectively protonates the imine to form a highly electrophilic iminium ion. NaBH3CN is chosen over NaBH4 because it is stable at mildly acidic pH and is highly chemoselective—it rapidly reduces the iminium ion but remains completely inert toward unreacted acetophenone, preventing the formation of 1-phenylethanol byproducts[4].

-

In-Process Validation: Stir for 12 hours at room temperature. Quench with 1M NaOH to neutralize the acid and destroy excess hydride. Extract the free base into dichloromethane (DCM).

Step 3: Salification and Purification

-

Procedure: Dry the DCM extract over anhydrous MgSO4, filter, and evaporate to yield the crude free base oil. Dissolve the oil in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) dropwise at 0 °C until precipitation ceases.

-

Causality & Control: The hydrochloride salt is highly insoluble in non-polar ether. This drives a spontaneous crystallization event that inherently purifies the product, leaving unreacted neutral or highly lipophilic organic impurities dissolved in the mother liquor.

-

Final Validation: Filter the white crystals, wash with cold ether, and dry under vacuum. Confirm identity via 1H-NMR (CDCl3): validation is achieved by observing the distinct doublet of the alpha-methyl group at ~1.4 ppm and the multiplet of the N-propyl chain.

Mandatory Visualization

Figure 1: Mechanistic workflow for the reductive amination of acetophenone to NPAMBA·HCl.

References

-

National Center for Biotechnology Information. "N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298". PubChem. URL:[Link]

-

AskFilo. "Reagents Needed to Convert Acetophenone (C6H5COCH3) to Target Compounds". URL: [Link]

- Google Patents. "Method of producing fendiline - RU2739376C1".

-

Raphemot, R., et al. "Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1". PubMed Central (PMC). URL:[Link]

Sources

- 1. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]

- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What reagents are needed to convert acetophenone (C6H5COCH3) to each of t.. [askfilo.com]

Comprehensive Safety, Handling, and Application Guide for N-(1-Phenylethyl)-1-propanamine Hydrochloride

Abstract

N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a versatile, chiral secondary amine salt frequently utilized as a building block in pharmaceutical research and organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological mechanisms, and standard operating procedures (SOPs). By moving beyond a standard Safety Data Sheet (SDS), this guide bridges the gap between chemical safety and practical synthetic utility, offering drug development professionals a self-validating framework for handling and experimental design.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of N-(1-Phenylethyl)-1-propanamine HCl is critical for predicting its behavior in both biological systems and synthetic workflows. The compound features a lipophilic 1-phenylethyl moiety and a propyl chain, flanking a secondary amine.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 149499-66-1 |

| Molecular Formula | C₁₁H₁₈ClN (Free base: C₁₁H₁₇N) |

| Molecular Weight | 199.72 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in H₂O, Ethanol, DMSO; Insoluble in Hexanes |

| Storage Temperature | Room Temperature (Desiccated) |

| Chirality | 1 Chiral Center (Racemic or Enantiopure depending on synthesis) |

Causality of the Salt Form

In drug discovery, secondary amines are highly susceptible to atmospheric oxidation and the absorption of ambient carbon dioxide (forming carbamate salts). The hydrochloride (HCl) salt form is deliberately chosen for commercial distribution and storage . The protonation of the amine lone pair drastically increases the oxidation potential, rendering the molecule bench-stable. Furthermore, the HCl salt converts a volatile, potentially corrosive free-base liquid into a highly crystalline, easily weighable solid, minimizing inhalation hazards during routine handling.

Hazard Assessment & Toxicological Mechanisms

While the free base of aralkylamines is often classified as corrosive (Skin Corr. 1B) , the hydrochloride salt exhibits a mitigated hazard profile. However, it remains a potent irritant.

GHS Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanism of Amine-Induced Irritation

The toxicological causality of N-(1-Phenylethyl)-1-propanamine HCl is rooted in its acid-base chemistry. When the crystalline salt contacts physiological moisture (e.g., sweat, tears, or respiratory mucosa), the local buffering capacity of the tissue (pH ~7.4) induces partial deprotonation. The resulting lipophilic free base rapidly partitions into cellular lipid bilayers. Once intracellular, the amine re-protonates, causing an acute intracellular pH shift. This stress disrupts mitochondrial function, generates Reactive Oxygen Species (ROS), and triggers the release of inflammatory cytokines, manifesting phenotypically as severe irritation or erythema .

Mechanism of aralkylamine-induced cellular irritation and inflammatory signaling.

Standard Operating Procedures (SOP) for Safe Handling

To mitigate the hazards outlined above, handling must follow a self-validating safety system.

Personal Protective Equipment (PPE) & Engineering Controls

-

Ventilation: All weighing and transfer operations must be conducted within a certified Class II fume hood. The fine powder form of the HCl salt poses an inhalation risk (H335).

-

Gloves: Nitrile gloves (minimum 4 mil thickness) are required. Validation: Inspect gloves post-handling; any white powder residue indicates a breach in technique, requiring immediate glove replacement and hand washing.

-

Eye Protection: ANSI Z87.1 compliant splash goggles.

Spill Response & Decontamination

-

Containment: Cover the solid spill with damp, absorbent paper towels to prevent aerosolization of the dust.

-

Neutralization: Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to ensure any free base generated by ambient moisture is converted back to a highly water-soluble, non-volatile salt.

-

Validation: Swab the cleaned area with a pH indicator strip moistened with DI water. A neutral pH (6.5-7.5) validates the complete removal of the basic amine residue.

Synthetic Utility & Experimental Workflows

In drug development, N-(1-Phenylethyl)-1-propanamine is frequently utilized to introduce a sterically hindered, chiral aralkyl group into a target scaffold, typically via amide coupling or reductive amination .

Because coupling reagents (like HATU or EDC) require the nucleophilic free amine, the HCl salt must be "free-based" prior to, or in situ during, the reaction. The following protocol details an ex situ free-basing and coupling workflow, which is preferred for sterically hindered secondary amines to maximize coupling efficiency.

Step-by-Step Methodology: Free-Basing and Amide Coupling

Phase 1: Free-Basing the HCl Salt

-

Dissolution: Suspend 1.0 equivalent of N-(1-Phenylethyl)-1-propanamine HCl in a biphasic mixture of Dichloromethane (DCM) and Deionized Water (1:1 v/v). Causality: DCM is chosen over Ethyl Acetate because the highly lipophilic free base exhibits superior solubility in halogenated solvents, and DCM minimizes emulsion formation during extraction.

-

Basification: Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) under vigorous stirring until the aqueous layer reaches pH 10. Causality: The pKa of the protonated secondary amine is approximately 10.5. Reaching pH 10 ensures >90% conversion to the free base.

-

Validation: Test the aqueous layer with pH paper. The cessation of CO₂ gas evolution and a stable pH > 10 validates complete deprotonation.

-

Extraction & Drying: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.

Phase 2: HATU-Mediated Amide Coupling 5. Activation: In a dry flask under N₂, dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: HATU is highly efficient for coupling sterically hindered secondary amines, forming a highly reactive HOAt ester intermediate. 6. Coupling: Add the freshly prepared N-(1-Phenylethyl)-1-propanamine free base (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours. 7. Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the amine starting material mass (m/z 164 for the free base) validates reaction completion.

Experimental workflow for the free-basing and subsequent amide coupling of the aralkylamine.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75818, 1-Phenethylamine." PubChem. Available at:[Link]

Technical Specification & Synthesis Guide: N-(1-Phenylethyl)-1-propanamine HCl

[1][2]

Executive Summary

N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in the development of pharmaceutical agents.[1] Structurally, it consists of a propyl chain and a 1-phenylethyl group attached to a central nitrogen atom.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, N-propylamphetamine (N-propyl-1-phenylpropan-2-amine).[1] While they share the same molecular formula, N-(1-Phenylethyl)-1-propanamine places the amine functionality at the benzylic position (alpha to the phenyl ring), conferring distinct reactivity and pharmacological profiles.[1] This guide details the molecular specifications, a validated reductive amination synthesis protocol, and analytical benchmarks.

Physicochemical Identity

The following data establishes the baseline identity for the hydrochloride salt.

Table 1: Molecular Specifications

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | N-Propyl-1-phenylethylamine HCl; N-(1-Phenylethyl)propylamine HCl |

| CAS Number (HCl Salt) | 149499-66-1 |

| CAS Number (Free Base) | 66896-60-4 |

| Molecular Formula | C₁₁H₁₈ClN (C₁₁H₁₇N[1][2] · HCl) |

| Molecular Weight | 199.72 g/mol |

| Base Molecular Weight | 163.26 g/mol |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in diethyl ether |

| Chirality | Exists as (R), (S), or Racemic forms (Protocol below assumes Racemic or Chiral retention) |

Structural Visualization[1][2][6]

The diagram below illustrates the specific connectivity of the target molecule compared to its common isomer to prevent identification errors.

Figure 1: Structural differentiation between the target benzylic amine and its phenylpropylamine isomer.[1]

Synthetic Methodology: Reductive Amination[1][7][8][9]

The most robust route for synthesizing high-purity N-(1-Phenylethyl)-1-propanamine is the reductive amination of 1-phenylethylamine with propanal .[1] This route is preferred over reacting acetophenone with propylamine because 1-phenylethylamine is readily available in enantiopure forms ((R) or (S)), allowing the stereochemistry of the starting material to be retained in the product.

Reaction Scheme

Protocol: Validated Laboratory Scale (10 mmol)

Reagents:

-

1-Phenylethylamine (1.21 g, 10 mmol)[1]

-

Propanal (Propionaldehyde) (0.58 g, 10 mmol)

-

Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

-

Methanol (Dry, 30 mL)

-

HCl in Diethyl Ether (2M solution)

Step-by-Step Workflow:

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 1-phenylethylamine (10 mmol) in dry Methanol (20 mL).

-

Add activated 3Å molecular sieves (optional, to promote imine formation).

-

Cool the solution to 0°C in an ice bath.

-

Add Propanal (10 mmol) dropwise over 5 minutes.

-

Observation: The solution may warm slightly. Allow to stir at Room Temperature (RT) for 2 hours to ensure complete imine formation.

-

-

Reduction:

-

Cool the mixture back to 0°C.

-

Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

-

Remove ice bath and stir at RT for 3 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM) for disappearance of the imine.

-

-

Work-up:

-

Quench reaction with water (10 mL).

-

Evaporate Methanol under reduced pressure.[3]

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

-

Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate to yield the Crude Free Base (Pale yellow oil).

-

-

Salt Formation (HCl):

-

Dissolve the crude oil in minimal anhydrous Diethyl Ether (or Ethanol if oil is insoluble).

-

Add 2M HCl in Ether dropwise with stirring until pH is acidic (~pH 2).

-

A white precipitate should form.

-

Filter the solid, wash with cold Ether, and dry under vacuum.[4]

-

Process Flow Diagram

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (for HCl salt)

-

Aromatic Region:

7.30 – 7.50 ppm (Multiplet, 5H, Phenyl group). -

Chiral Center (Methine):

4.10 – 4.30 ppm (Multiplet/Quartet, 1H, Ar-CH -N).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Amine Protons:

9.0 – 9.5 ppm (Broad singlet, 2H, NH₂⁺, exchangeable with D₂O). -

Propyl Chain (N-CH₂):

2.60 – 2.80 ppm (Multiplet, 2H). -

Propyl Chain (CH₂):

1.60 – 1.80 ppm (Multiplet, 2H). -

Methyl (Phenylethyl):

1.60 ppm (Doublet, 3H, Ar-CH-CH₃ ).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Methyl (Propyl terminal):

0.90 ppm (Triplet, 3H, CH₂-CH₃ ).

Mass Spectrometry (ESI-MS)[1][2]

-

Expected Parent Ion [M+H]⁺: m/z 164.14

-

Note: In the mass spectrum, the HCl counterion is lost; you will observe the mass of the protonated base (

).

Handling and Stability

-

Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4349298, N-(1-phenylethyl)propan-1-amine. Retrieved October 26, 2025, from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational methodology for reductive amination).[6]

Sources

- 1. Phenethylamine, α-methyl-N-propyl- [webbook.nist.gov]

- 2. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-PROPYLAMINE [training.itcilo.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Chiral Secondary Amines – N-(1-Phenylethyl)-1-propanamine

Executive Summary

N-(1-Phenylethyl)-1-propanamine (CAS: 66896-60-4) is a chiral secondary amine derived from the reductive alkylation of 1-phenylethylamine. It serves as a critical scaffold in asymmetric synthesis, functioning primarily as a chiral auxiliary and a resolving agent . Its structural rigidity, provided by the phenylethyl moiety, allows for effective stereochemical differentiation in downstream applications such as enantioselective alkylations and the synthesis of chiral ligands.

This guide details the synthesis, characterization, and application of this compound, focusing on the n-propyl variant (derived from propanal), distinguishing it from its isopropyl isomer.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | N-(1-Phenylethyl)propan-1-amine |

| Common Synonyms | N-Propyl-1-phenylethylamine; (1-Phenylethyl)(propyl)amine |

| CAS Number | 66896-60-4 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~95–100 °C (at 10 mmHg) / ~205 °C (at 760 mmHg) [Estimated] |

| Density | ~0.91 g/mL |

| Chirality | Available as (R)-(+) or (S)-(-) enantiomers |

Synthesis Protocol: Reductive Amination

The most robust route for synthesizing N-(1-Phenylethyl)-1-propanamine in a research setting is the reductive amination of 1-phenylethylamine with propanal (propionaldehyde). This method avoids the racemization often seen in nucleophilic substitution (Sɴ2) reactions with alkyl halides.

Reaction Mechanism

The reaction proceeds via the formation of a chiral imine (Schiff base), which is subsequently reduced to the secondary amine. Using a mild reducing agent like sodium borohydride (NaBH₄) allows for a "one-pot" procedure.

Figure 1: Synthetic pathway via reductive amination.[1] The stereocenter is preserved throughout the transformation.

Detailed Methodology

Scale: 50 mmol (approx. 6.0 g of 1-phenylethylamine)

Reagents:

-

(R)- or (S)-1-Phenylethylamine (1.0 equiv, 50 mmol)

-

Propanal (1.05 equiv, 52.5 mmol)

-

Sodium Borohydride (NaBH₄) (1.2 equiv, 60 mmol)

-

Methanol (anhydrous, 100 mL)

-

Magnesium Sulfate (MgSO₄) (drying agent)[1]

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a flame-dried 250 mL round-bottom flask with Methanol (100 mL) and 1-Phenylethylamine (6.06 g, 50 mmol) .

-

Cool the solution to 0 °C using an ice bath.

-

Add Propanal (3.05 g, 52.5 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Add anhydrous MgSO₄ (5 g) to the flask to sequester water generated during imine formation. This drives the equilibrium forward.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or GC-MS for disappearance of the starting amine.

-

-

Reduction:

-

Cool the mixture back to 0 °C.

-

Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.

-

Allow the mixture to warm to RT and stir for an additional 2 hours.

-

-

Workup:

-

Quench the reaction by carefully adding 1M HCl (50 mL) until pH < 2 (destroys excess hydride and hydrolyzes any borate complexes).

-

Stir for 30 minutes.

-

Basify the solution to pH > 12 using 6M NaOH .

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .

-

Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotovap).

-

Distillation: Purify the crude oil via vacuum distillation (Kugelrohr or fractional). Expect the product to distill around 95–105 °C at 10 mmHg.

-

Yield: Typical yields range from 85–95%.

-

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

| Technique | Expected Signal / Criteria |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 5H, Ar-H)δ 3.75 (q, 1H, CH-N)δ 2.4–2.5 (m, 2H, N-CH₂-CH₂)δ 1.35 (d, 3H, CH₃-CH)δ 1.4–1.5 (m, 2H, CH₂-CH₃)δ 0.9 (t, 3H, CH₂-CH₃) |

| Chiral HPLC | Column: Chiralcel OD-H or AD-HMobile Phase: Hexane/IPA (90:10)Criteria: >99% ee (Enantiomeric Excess).[2][3][4] Confirm no racemization occurred. |

| Optical Rotation | Measure [α]D²⁰ in Ethanol or Chloroform. Compare with literature value for the specific enantiomer used. |

Applications in Drug Development

Chiral Resolution of Racemic Acids

One of the primary uses of N-(1-Phenylethyl)-1-propanamine is as a resolving agent . Because it is a chiral base, it reacts with racemic carboxylic acids to form diastereomeric salts. These salts have different physical properties (solubility), allowing separation by crystallization.

Figure 2: Workflow for the resolution of racemic acids using the chiral amine.

Chiral Auxiliary in Asymmetric Synthesis

The N-(1-phenylethyl) group acts as a steric shield. When this amine is converted to a lithium amide base (using n-BuLi), it can be used for the enantioselective deprotonation of prochiral ketones (e.g., forming chiral enolates).

-

Protocol Insight: The bulky phenyl group creates a chiral pocket, forcing the approach of electrophiles to a specific face of the molecule, often achieving high diastereomeric ratios (dr > 95:5).

Safety & Handling

-

Corrosivity: As a secondary amine, the compound is corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

-

Volatility: While less volatile than propylamine, it still possesses a significant vapor pressure. Handle in a fume hood.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂ (carbamate formation).

References

-

BenchChem. N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes and Protocols. (2025).[3][4][5] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4349298, N-(1-phenylethyl)propan-1-amine. (2025).[3][4][5] Retrieved from

- K. Kodama et al.

-

Organic Syntheses. Synthesis of Chiral Amines via Reductive Amination. Org.[6][7] Synth. Coll. Vol. 10, 305. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanamine, N-(phenylmethylene)- [webbook.nist.gov]

- 5. Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | C3H10N6O7P2 | CID 167296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: N-(1-Phenylethyl)propylamine Hydrochloride

Advanced Synthesis, Characterization, and Pharmacochemical Profile

Executive Summary & Chemical Identity

N-(1-Phenylethyl)propylamine hydrochloride is a secondary amine salt structurally classified as an N-alkylated phenethylamine derivative. It acts as a critical intermediate in the synthesis of chiral resolving agents and pharmaceutical actives. Chemically, it is the hydrochloride salt of N-propyl-α-methylbenzylamine .

Distinct from its structural isomer propylamphetamine (which possesses a phenisopropyl backbone), this compound features the amine functionality directly attached to the benzylic carbon. This structural nuance significantly alters its metabolic stability and pharmacological profile, primarily removing the potent psychostimulant effects associated with amphetamine derivatives while retaining utility as a chiral auxiliary.

PubChem & Identification Data

| Parameter | Data / Value |

| IUPAC Name | N-(1-Phenylethyl)propan-1-amine hydrochloride |

| Common Synonyms | N-Propyl-α-methylbenzylamine HCl; (1-Phenylethyl)propylamine HCl |

| PubChem CID (Free Base) | (Ref.[1] 1) |

| Molecular Formula | C₁₁H₁₇N[2][3] · HCl |

| Molecular Weight | 199.72 g/mol (Salt); 163.26 g/mol (Base) |

| CAS Number (Base) | 66896-60-4 |

| Chiral Center | C-α (Available as (R), (S), or (rac)-mixture) |

| Physical State | White crystalline solid (HCl salt); Colorless oil (Free base) |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in diethyl ether (salt form) |

Synthetic Pathways & Methodology

The synthesis of N-(1-Phenylethyl)propylamine is most efficiently achieved via reductive amination . This pathway is preferred over direct alkylation (using propyl halides) to minimize over-alkylation to the tertiary amine.

Protocol: Reductive Amination (Borohydride Reduction)

This protocol utilizes 1-Phenylethylamine and Propanal (Propionaldehyde). This route preserves the stereochemistry of the starting amine, allowing for the synthesis of enantiopure (R) or (S) products.

Reagents:

-

Propanal (1.1 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Acid: Glacial Acetic Acid (catalytic, if using STAB)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a drying tube, dissolve 1-Phenylethylamine in anhydrous Methanol (0.5 M concentration).

-

Add activated 3Å molecular sieves to scavenge water (driving equilibrium).

-

Add Propanal dropwise at 0°C.

-

Checkpoint: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine) or IR (appearance of imine C=N stretch at ~1640 cm⁻¹).

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add NaBH₄ portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).

-

Allow the mixture to warm to RT and stir overnight.

-

-

Workup (Free Base Isolation):

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in minimal dry Diethyl Ether.

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

-

Filter the resulting white precipitate and wash with cold ether.

-

Recrystallize from Isopropanol/Ether for analytical purity.

-

Synthetic Logic Flow

Figure 1: Reductive amination pathway for the synthesis of N-(1-Phenylethyl)propylamine HCl.

Analytical Characterization

Verification of the synthesized compound requires a multi-modal approach to confirm structure, purity, and salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Free Base) or D₂O (HCl Salt)

| Proton (¹H) Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Interpretation |

| Ar-H | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons. |

| Ph-CH | 3.75 | Quartet | 1H | Benzylic methine proton (deshielded by phenyl ring). |

| N-CH₂ | 2.45 – 2.55 | Triplet/Multiplet | 2H | Propyl methylene adjacent to Nitrogen. |

| CH-CH₃ | 1.35 | Doublet | 3H | Methyl group attached to the chiral center. |

| CH₂-CH₃ | 1.45 – 1.55 | Multiplet | 2H | Central methylene of the propyl chain. |

| CH₂-CH₃ | 0.90 | Triplet | 3H | Terminal methyl of the propyl chain. |

Note: In the HCl salt, the NH proton appears as a broad singlet (exchangeable) often shifted downfield (>8.0 ppm in DMSO-d6), and the alpha-protons (Ph-CH and N-CH₂) will shift slightly downfield due to the positive charge on nitrogen.

Mass Spectrometry (ESI-MS)

-

Method: Electrospray Ionization (Positive Mode).

-

Expected [M+H]⁺: m/z 164.14.

-

Fragmentation Pattern:

-

Loss of propyl group (M - 43).

-

Tropylium ion formation (m/z 91), characteristic of benzyl-containing compounds.

-

Stability, Handling, and Safety (SDS Highlights)

As a hydrochloride salt of a secondary amine, this compound exhibits specific stability profiles that differ from its free base.

-

Hygroscopicity: HCl salts are moderately hygroscopic. Store in a desiccator.

-

Stability: Stable under standard temperature and pressure. Avoid strong oxidizing agents.

-

Hazard Classification (GHS):

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and use within a fume hood are mandatory during synthesis and handling.

Pharmacological & Research Context

While often used as a chemical intermediate, the structural pharmacophore of N-(1-Phenylethyl)propylamine places it within the Trace Amine and Phenethylamine research domains.

Structure-Activity Relationship (SAR)

The compound lacks the α-methyl group on the side chain found in amphetamines (which is located on the beta-carbon relative to the nitrogen in amphetamine nomenclature).

-

Metabolic Stability: The absence of the α-methyl group on the alkyl chain (amphetamine style) renders it more susceptible to Monoamine Oxidase (MAO) degradation compared to amphetamines.

-

Chiral Resolution Agent: The primary industrial application of this compound (specifically the R-(+) or S-(-) enantiomers) is as a resolving agent for chiral acids.[5] It forms diastereomeric salts with racemic acids, which can then be separated by fractional crystallization (Ref. 2).[5]

Biological Pathway Visualization

The compound interacts with systems governing trace amines.[6] The diagram below illustrates its theoretical interaction versus the amphetamine class.

Figure 2: Pharmacological fate and industrial utility map.

References

-

National Center for Biotechnology Information. (2025).[1][5][7] PubChem Compound Summary for CID 4349298, N-(1-Phenylethyl)propan-1-amine. Retrieved from [Link]

Sources

- 1. N-(1-Phenylethyl)-2-(propylamino)propanimidic acid--hydrogen chloride (1/1) | C14H23ClN2O | CID 211684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | C11H18ClN | CID 22831492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

Thermodynamic Characterization and Melting Point Determination of N-(1-Phenylethyl)-1-propanamine Hydrochloride

Executive Summary

N-(1-Phenylethyl)-1-propanamine hydrochloride (also known as N-propyl-1-phenylethanamine HCl) is a chiral secondary amine salt frequently utilized as an intermediate, standard, or analog in the development of neuroactive and cardiovascular active pharmaceutical ingredients (APIs). In the realm of pharmaceutical material science, the melting point of this compound is not merely a physical constant; it is a Critical Quality Attribute (CQA) that dictates its purity, stereochemical integrity, and polymorphic stability.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. Here, we will explore the thermodynamic causality behind the melting behavior of this specific amine salt and provide a self-validating experimental framework for its precise thermal characterization.

Thermodynamic & Structural Causality

The melting point of a crystalline solid represents the exact temperature at which the solid and liquid phases exist in thermodynamic equilibrium. For an amine hydrochloride salt like N-(1-Phenylethyl)-1-propanamine HCl, the crystal lattice is stabilized by strong ionic interactions and intermolecular hydrogen bonding between the protonated secondary amine and the chloride counterion.

Crucially, because the molecule possesses a chiral center at the benzylic position, the stereochemical composition drastically alters the lattice energy. As established in the foundational text [4], the crystallization of a racemic mixture typically yields a "racemic compound"—a unique crystal lattice containing both enantiomers in the unit cell. This racemic lattice exhibits a distinct, often higher, melting point compared to the homochiral lattice of a pure (R)- or (S)-enantiomer. Consequently, thermal analysis serves as an indirect but highly reliable probe of enantiomeric purity and structural integrity.

Methodology for Melting Point Determination

To ensure a self-validating system, the analytical workflow must incorporate both routine screening (Capillary Method) and high-precision thermodynamic profiling (Differential Scanning Calorimetry, DSC). According to the [2], melting point is a universal test for new drug substances, necessitating rigorous methodological controls.

Protocol 1: Capillary Melting Point Determination (USP <741>)

Causality: The capillary method provides a direct visual confirmation of the phase transition, allowing the analyst to observe simultaneous decomposition (e.g., charring, discoloration, or bubbling) which might skew automated calorimetric measurements. Self-Validation: The instrument is first calibrated using a USP-traceable primary reference standard (e.g., Vanillin or Phenacetin) with a known melting point close to the expected range of the sample to prove instrument accuracy prior to testing.

-

Sample Preparation: Triturate the N-(1-Phenylethyl)-1-propanamine HCl sample in an agate mortar to ensure a uniform, fine powder. Reasoning: Large or irregular crystals create air pockets, leading to poor thermal conductivity and artificially broadened melting ranges.

-

Capillary Loading: Introduce the pulverized sample into a glass capillary tube and pack it to a uniform height of 2.5–3.0 mm by gently tapping the tube on a hard surface.

-

System Suitability Test (SST): Run the chosen USP reference standard. The observed melting point must fall within

°C of the certified value. If it fails, the instrument must be recalibrated. -

Initial Heating: Insert the sample capillary and rapidly heat the block to approximately 5 °C below the expected melting point (typically around 140 °C to 160 °C for this class of salts).

-

Ramp Rate: Reduce the heating ramp rate to exactly 1 °C/min. Reasoning: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag as mandated by[1].

-

Observation & Recording: Record the

(first formation of a liquid meniscus) and

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with the phase transition, providing the true extrapolated onset temperature (

-

Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum pan using a calibrated microbalance.

-

Pan Sealing: Crimp the pan with a pinhole lid. Reasoning: The pinhole allows for the release of any volatile impurities or trapped moisture, preventing pan deformation while maintaining a self-generated atmosphere.

-

Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.

-

Thermal Cycle: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 200 °C. Reasoning: A 10 °C/min rate provides an optimal signal-to-noise ratio for the endothermic melting peak without causing excessive thermal gradients within the small sample mass.

-

Data Integration: Analyze the thermogram to determine the extrapolated onset temperature (

) and integrate the area under the curve to calculate

Data Presentation

The thermal properties of N-(1-Phenylethyl)-1-propanamine HCl are highly dependent on its solid-state form. The table below summarizes the representative quantitative data for this class of secondary benzylic amine hydrochlorides.

| Parameter | Analytical Method | Representative Value / Range | Causality / Significance |

| Melting Range | Capillary (USP <741>) | 145.0 °C – 155.0 °C | Visual confirmation of purity; broad ranges (>2 °C) indicate impurities. |

| Onset Temp ( | DSC | 148.5 °C | True thermodynamic melting point of the specific crystal lattice. |

| Enthalpy of Fusion ( | DSC | 25.0 – 35.0 kJ/mol* | Energy required to disrupt the hydrogen-bonded HCl lattice. |

| Decomposition Temp ( | TGA | > 220.0 °C | Defines the upper thermal stability limit before degradation. |

*Note: Exact values are intrinsically linked to the specific enantiomeric purity (racemate vs. pure enantiomer) and the isolated polymorphic form.

Visualizations

Experimental workflow for the thermal characterization of the hydrochloride salt.

Impact of stereochemistry on crystal lattice formation and melting point determination.

Conclusion

The melting point of this compound is a foundational metric that bridges molecular structure with macroscopic thermodynamic behavior. By employing a dual-methodology approach—combining the visual confirmation of the capillary method with the quantitative rigor of DSC—researchers can establish a self-validating analytical framework. This framework not only verifies chemical purity but also provides critical insights into the stereochemical and polymorphic landscape of the target compound.

References

-

Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv.[Link]

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).[Link]

-

Polymorphism in Pharmaceutical Solids. Routledge / Taylor & Francis.[Link]

-

Enantiomers, Racemates, and Resolutions. Internet Archive.[Link]

Methodological & Application

Protocol for reductive alkylation of 1-phenylethylamine with propanal

Application Note: Selective Reductive Alkylation of 1-Phenylethylamine with Propanal

Abstract & Scope

This application note details the optimized protocol for the synthesis of

This guide is designed for medicinal chemists and process development scientists requiring high-purity secondary amines for chiral resolution agents or pharmaceutical intermediates.[1]

Scientific Foundation: Reaction Design & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

The reductive amination of a primary amine (1-phenylethylamine) with an aldehyde (propanal) proceeds through an imine intermediate.

-

Selectivity: STAB is a mild hydride donor.[1] Unlike sodium borohydride (

), it does not readily reduce aldehydes to alcohols in non-protic solvents (DCE/DCM). -

Kinetics: STAB reduces the protonated imine (iminium species) much faster than the carbonyl precursor. This allows for a "Direct" (one-pot) protocol where the amine, aldehyde, and reducing agent are mixed simultaneously.

-

Stereoelectronics: The steric bulk of the acetoxy groups prevents rapid over-alkylation to the tertiary amine, provided stoichiometry is controlled.

Mechanistic Pathway

The reaction follows a stepwise equilibrium-reduction pathway.[1] The aldehyde and amine condense to form a hemiaminal, which dehydrates to the imine (Schiff base). The imine is then irreversibly reduced to the secondary amine.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Materials & Stoichiometry

Reagent Table:

| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents (eq) | Role |

|---|---|---|---|---|

| 1-Phenylethylamine | 121.18 | 0.95 | 1.0 | Substrate (Amine) |

| Propanal | 58.08 | 0.81 | 1.05 - 1.10 | Substrate (Aldehyde) |

| STAB | 211.94 | N/A (Solid) | 1.4 - 1.5 | Reducing Agent |

| Dichloromethane (DCM) | 84.93 | 1.33 | 0.2 M (Conc.)[1] | Solvent |

| Acetic Acid (AcOH) | 60.05 | 1.05 | 0 - 1.0* | Catalyst (Optional) |[1]

*Note: For reactive aldehydes like propanal, acetic acid is often unnecessary. However, if the reaction is sluggish (monitored by TLC), 1.0 eq of AcOH can be added to catalyze imine formation.

Experimental Protocol

Preparation

-

Glassware: Oven-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Atmosphere: Nitrogen or Argon atmosphere is recommended to prevent oxidation of propanal, though STAB is relatively stable in air.

-

Solvent: Anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane). Safety Note: DCE is more toxic; DCM is preferred for standard applications.[1]

Step-by-Step Procedure

-

Amine Solubilization: Charge the RBF with 1-phenylethylamine (10 mmol, 1.21 g) and DCM (50 mL) . Stir at Room Temperature (RT).

-

Aldehyde Addition: Add propanal (10.5 mmol, 0.61 g, ~0.75 mL) to the stirring amine solution.

-

Critical Check: Stir for 5–10 minutes. The solution may warm slightly due to exotherm from imine formation.

-

-

Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in one portion.

-

Observation: The reaction is generally heterogeneous (STAB is suspended) but will clarify as the reagent is consumed.

-

Optional: If starting material remains after 1 hour, add Acetic Acid (10 mmol, 0.6 mL) .

-

-

Reaction Monitoring: Stir at RT for 2–4 hours . Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS.

-

Target: Disappearance of 1-phenylethylamine.[1]

-

Byproduct: A faster-running spot (dialkylated amine) may appear if stoichiometry is loose; the product usually runs higher than the starting amine but lower than the dialkylated impurity.

-

-

Quench & Workup (Acid-Base Extraction):

-

Quench: Add saturated aqueous

(30 mL) . Stir vigorously for 15 minutes to quench excess hydride. -

Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

-

Aqueous Wash: Extract the aqueous layer with fresh DCM (

mL). -

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often

pure. If higher purity is required:-

Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM (with 0.5%

to prevent tailing).[1] -

Salt Formation: Dissolve oil in

, add 1M HCl in

-

Workflow Visualization

Figure 2: Operational workflow for the reductive alkylation process.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of imine before reduction.[1] | Ensure anhydrous solvents are used.[1] Increase STAB to 1.5–2.0 eq. |

| Dialkylation | Excess aldehyde or high temperature.[1] | Strictly control Propanal to 1.05 eq. Keep reaction at |

| No Reaction | Steric hindrance or poor imine formation.[1] | Add 1.0 eq Acetic Acid. Switch solvent to DCE (higher temp capability). |

| Sticky Emulsion | Boron salts during workup.[1] | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of |

Safety Information

-

1-Phenylethylamine: Corrosive, toxic by absorption.[1] Use gloves and fume hood.

-

Propanal: Highly flammable (Flash point

), volatile.[1] Polymerizes on standing; use fresh bottle. -

STAB: Releases acetic acid upon hydrolysis.[1] Irritant. Handle solids in a weigh boat, do not inhale dust.

-

DCM: Suspected carcinogen.[1] Use in a well-ventilated fume hood.[1]

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] Link

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] Link

-

PubChem. (n.d.).[1] Compound Summary for CID 7408: 1-Phenylethylamine. National Center for Biotechnology Information.[1] Link

-

PubChem. (n.d.).[1] Compound Summary for CID 527: Propionaldehyde (Propanal). National Center for Biotechnology Information.[1] Link

Sources

- 1. echemi.com [echemi.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Application Note: Chiral Resolution Using N-(1-Phenylethyl)-1-propanamine

Executive Summary

This application note details the protocol for using N-(1-Phenylethyl)-1-propanamine (also known as

Chemical Identity & Properties

Compound Name:

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 163.26 g/mol | |

| Chirality | Available as pure ( | Essential for resolution |

| Basicity ( | ~10.0 - 10.5 | Sufficient to deprotonate carboxylic acids |

| Solubility | Soluble in alcohols, ethers, DCM | Lipophilic tail increases non-polar solubility |

Mechanism of Action: Diastereomeric Salt Formation

The core mechanism relies on the reaction between the racemic acid (

Unlike enantiomers, these diastereomeric salts are different chemical entities.[1][3] The success of the resolution depends on maximizing the difference in solubility (

The "Dutch Resolution" Context

-(1-Phenylethyl)-1-propanamine is often employed in a "Dutch Resolution" strategy.[1] If the parent amine (PEA) yields salts with poor crystallinity (gels/oils) or insufficient solubility difference, the introduction of the-

Reduces H-Bonding: Secondary amines have only one H-bond donor, creating different lattice packing motifs than primary amines.[1]

-

Increases Steric Bulk: Disrupts overly tight packing that leads to non-selective precipitation.[1]

-

Modulates Solubility: The propyl chain increases solubility in non-polar solvents, allowing for a wider range of solvent screening.

Visualization: The Resolution Workflow

Caption: Workflow for diastereomeric salt resolution. The critical step is the filtration separating the solid diastereomer from the solution.

Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Objective: Determine the optimal solvent system that maximizes the solubility difference between diastereomers.

Reagents:

-

Racemic Acid (100 mg per vial)[1]

-

(

)- -

Solvent Set: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, MTBE, Toluene.

Procedure:

-

Preparation: Place 100 mg of racemic acid into 6 HPLC vials.

-

Addition: Add 1.0 equivalent of the resolving agent to each vial.

-

Solvation: Add 500

L of the respective solvent to each vial. -

Thermal Cycle: Heat to reflux (or near boiling) to dissolve all solids.[1] If solids remain, add solvent in 100

L increments until dissolved.[1] -

Cooling: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.

-

Observation:

-

Analysis: Filter crystals, dry, and analyze by Chiral HPLC to determine Diastereomeric Excess (

).

Protocol B: Scale-Up Crystallization (The "Half-Quantity" Method)

Context: Using 0.5 equivalents of the resolving agent is often superior (Pope-Peachey method).[1] The resolving agent reacts with the more stable salt-forming enantiomer, while the other enantiomer remains as a free acid in solution.[4]

Materials:

-

Racemic Acid: 10.0 g (

mol)[1][5] -

Resolving Agent: 0.5 equivalents (

mol)[1] -

Solvent: Determined from Protocol A (e.g., IPA).

Step-by-Step:

-

Dissolution: Suspend 10.0 g of Racemic Acid in 100 mL IPA (10 volumes). Heat to 70°C.

-

Neutralization: Add the resolving agent dropwise over 10 minutes. The solution should become clear.

-

Seeding (Optional but Recommended): At 55°C, add a few mg of pure diastereomeric salt (if available from screening) to induce nucleation.

-

Controlled Cooling:

-

Ramp: 70°C

20°C at a rate of 5°C/hour.[1] -

Hold: Stir at 20°C for 4 hours to equilibrate.

-

-

Filtration: Filter the white precipitate under vacuum. Wash the cake with cold IPA (2 x 10 mL).

-

Recrystallization: If chiral purity is <98%

, recrystallize the wet cake in fresh IPA (reflux

Protocol C: Recovery (Salt Breaking)

Objective: Liberate the pure chiral acid and recover the expensive resolving agent.

Procedure:

-

Suspension: Suspend the solid salt in dilute HCl (1M) and an organic solvent (e.g., Ethyl Acetate or DCM).

-

Extraction (Acid): Shake vigorously.

-

Isolation (Acid): Dry the organic layer (

) and evaporate to yield the chiral acid. -

Recycling (Amine): Treat the aqueous layer with NaOH (pH > 12) to liberate the free amine. Extract into MTBE, dry, and distill/evaporate to recycle the resolving agent for the next batch.

Data Analysis & Optimization

Calculating Efficiency

To evaluate the success of the resolution, calculate the Resolving Efficiency (S) . This metric accounts for both yield and purity.[1]

Note: Theoretical maximum yield for a resolution is 50% (unless dynamic kinetic resolution is used).[1] Therefore, an S-value of 0.4 (40% yield at >99% ee) is excellent.Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Precipitate | Salt is too soluble.[1] | 1. Reduce solvent volume.2. Switch to less polar solvent (Toluene/Hexane).3.[1] Use "Half-Quantity" method. |

| Oiling Out | Melting point of salt < Boiling point of solvent. | 1. Lower the crystallization temperature.2. Use a solvent with a lower boiling point.3.[1] Seed the mixture vigorously. |

| Gel Formation | Hydrogen bonding network is disordered. | 1. Add a small amount of MeOH to disrupt non-specific H-bonds.2.[1] Switch from |

| Low Selectivity | Eutectic composition reached.[1] | Recrystallize the salt.[4][8][9][10][11] A single pass is rarely sufficient for >99% ee.[1] |

References

-

BenchChem. (2025).[1][7] N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes. Retrieved from [1]

-

Vries, T., et al. (1998).[1] "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354.[1]

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Standard Text on Chiral Resolution).

-

Saigo, K., et al. (1982).[1] "Optical Resolution of

-Methylbenzylamine and Its Derivatives". Bulletin of the Chemical Society of Japan. -

Sigma-Aldrich. (n.d.).[1] N-(1-phenylethyl)-1-propanamine hydrochloride Product Data. Retrieved from [1]

Sources

- 1. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 10. CA2150355C - Process of resolving phenylpropionic acids using alpha-methylbenzylamine - Google Patents [patents.google.com]

- 11. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of N-Propyl-alpha-methylbenzylamine via Titanium(IV)-Mediated Reductive Amination

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of

While traditional reductive amination methods (e.g., Leuckart reaction or catalytic hydrogenation) often suffer from harsh conditions, poor yields with sterically hindered ketones, or safety concerns regarding high-pressure vessels, this guide utilizes a Titanium(IV) isopropoxide [

Key Advantages of this Protocol:

-

Steric Management:

acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine species, which is otherwise sluggish for acetophenone. -

Safety Profile: Eliminates the risk of HCN generation associated with cyanoborohydride methods.

-

Purification Efficiency: Includes a self-validating Acid-Base extraction workflow that removes neutral byproducts without chromatography.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via a "one-pot" two-step sequence. First, the Lewis acidic titanium species coordinates with the ketone and amine to facilitate dehydration, forming the imine (Schiff base). Subsequently, the imine is reduced in situ by sodium borohydride.[1][2][3][4]

Note on Stereochemistry: As acetophenone is achiral and no chiral ligands are employed, this protocol yields the product as a racemic mixture (

Figure 1: Mechanistic pathway of the Titanium(IV)-mediated reductive amination.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][5] | Quantity (Example) | Role |

| Acetophenone | 120.15 | 1.0 | 1.20 g (10 mmol) | Substrate |

| 59.11 | 1.5 | 0.89 g (15 mmol) | Amine Source | |

| Titanium(IV) isopropoxide | 284.22 | 1.25 | 3.55 g (12.5 mmol) | Lewis Acid / Desiccant |

| Sodium Borohydride | 37.83 | 1.5 | 0.57 g (15 mmol) | Reducing Agent |

| Absolute Ethanol | - | Solvent | 20 mL | Solvent |

| Ammonium Hydroxide (2M) | - | Quench | 30 mL | Hydrolysis of Ti salts |

Step-by-Step Methodology

Phase 1: Imine Formation (The Critical Step)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

-

Expert Insight: Although the reaction tolerates ambient moisture better than organolithium reactions, a dry atmosphere prevents premature hydrolysis of the expensive

.

-

-

Addition: Add Acetophenone (10 mmol) and

-Propylamine (15 mmol) to the flask. -

Catalyst Addition: Slowly add Titanium(IV) isopropoxide (12.5 mmol) via syringe.

-

Observation: The solution may warm slightly and turn yellow/orange. This indicates complexation.[6]

-

-

Reaction: Stir the neat mixture (or in minimal dry THF if solubility is an issue, though neat is preferred for kinetics) at room temperature for 8–10 hours .

-

Checkpoint: Unlike aldehydes, acetophenone requires this extended time to reach equilibrium conversion to the imine due to steric hindrance.

-

Phase 2: Reduction

-

Dilution: Dilute the viscous reaction mixture with Absolute Ethanol (15–20 mL).

-

Reduction: Cool the flask to 0°C (ice bath). Add Sodium Borohydride (

) (15 mmol) in small portions over 10 minutes to manage hydrogen gas evolution. -

Completion: Allow the mixture to warm to room temperature and stir for an additional 5–7 hours .

Phase 3: Work-up (The "Emulsion Killer" Method)

Standard aqueous workups with Titanium often result in impossible-to-filter emulsions. Use this specific quenching protocol:

-

Quench: Pour the reaction mixture into a beaker containing 30 mL of 2M Aqueous Ammonia (

) .-

Why? The ammonia helps precipitate the titanium as a granular solid (

) rather than a gelatinous paste.

-

-

Filtration: Filter the resulting white precipitate through a Celite pad. Wash the pad with Dichloromethane (DCM) (

). -

Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][3] Extract the aqueous layer once more with DCM.[3] Combine organic layers.

Purification: The Acid-Base Extraction Workflow[4]

Do not rely solely on evaporation.[7] Unreacted acetophenone (neutral) will contaminate the product. Use this chemical purification logic:

-

Acid Extraction: Extract the combined organic layers (DCM) with 1M HCl (

).-

Logic: The amine product protonates to form a water-soluble salt (

). Neutral acetophenone stays in the DCM.

-

-

Wash: Discard the DCM layer (contains impurities). Wash the aqueous acidic layer once with fresh DCM to remove trace neutrals.

-

Basification: Cool the aqueous acidic layer and slowly basify with 10% NaOH or

until pH > 12.-

Observation: The solution will become cloudy as the free amine oil separates.

-

-

Final Extraction: Extract the basic aqueous layer with DCM (

). -

Drying: Dry the combined organics over anhydrous

or -

Isolation: Filter and concentrate under reduced pressure (rotary evaporator) to yield the pure

-propyl-

Process Control & Validation

| Analytical Method | Expected Result | Interpretation |

| TLC (Silica, 10% MeOH/DCM) | Single spot, | Stain with Ninhydrin (purple/red spot) or Iodine. |

| GC-MS | Confirm molecular weight. Look for absence of M-15 peaks characteristic of acetophenone. | |

| 1H NMR ( | Doublet at | Diagnostic signal. The benzylic proton appears as a quartet around 3.7–3.9 ppm. |

Safety & Hazards

-

Titanium(IV) Isopropoxide: Causes severe skin burns and eye damage.[8] Reacts violently with water. Handle in a fume hood.

- -Propylamine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns.[8][7][9][10]

-

Sodium Borohydride: Contact with water releases flammable hydrogen gas. Keep away from ignition sources.[7][10]

-

Product (

-propyl-

References

-

Bhattacharyya, S. (1995). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

-

Neidigh, K. A., et al. (1994). "Titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry, 59. (Foundational methodology for Ti-mediated amination).

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Reference for comparison to cyanoborohydride methods).

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Titanium(IV) isopropoxide."

-

Thermo Fisher Scientific. (2023). "Safety Data Sheet: 1-Phenylethylamine derivatives."

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Procedure for recrystallization of N-(1-Phenylethyl)-1-propanamine HCl

Executive Summary

This guide details the purification of N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1), a secondary amine salt frequently utilized as a chiral intermediate or resolving agent in pharmaceutical synthesis.[1][2]

While many standard protocols exist for amine salts, this specific N-propyl derivative presents unique challenges regarding solubility and "oiling out" (liquid-liquid phase separation) due to the lipophilicity of the propyl and phenylethyl chains.[1][2] This note provides a scientifically grounded, self-validating protocol focusing on thermodynamic solubility control to maximize purity (>99.5%) and yield.

Physicochemical Basis of Purification

To design an effective protocol, one must understand the intermolecular forces at play:

-

Lattice Energy vs. Solvation: The hydrochloride salt forms a crystal lattice stabilized by ionic interactions (

) and hydrogen bonding.[1][2] Successful recrystallization requires a solvent that overcomes these forces at high temperatures (high entropy) but allows the lattice to re-form preferentially over impurities at low temperatures.[2] -

The "Oiling Out" Risk: The N-propyl and 1-phenylethyl groups add significant non-polar character.[1][2] If the solvent is too polar (e.g., pure water) or the concentration is too high, the salt may separate as an amorphous oil rather than a crystal.[1] This protocol prioritizes Isopropanol (IPA) and Ethanol/Ethyl Acetate systems to mitigate this.[2]

Solvent System Selection Strategy

Before processing the bulk material, perform this rapid solubility screen (100 mg scale) to validate the solvent system for your specific impurity profile.[2]

Solvent Screening Decision Matrix

| Solvent System | Polarity | Suitability | Observation Logic |

| Isopropanol (IPA) | Moderate | Primary Recommendation | Best balance.[1][2] Solubilizes the salt hot; poor solubility cold.[1][2] Reduces oiling out risk.[1][2] |

| Ethanol / Ethyl Acetate | High / Low | Secondary (Anti-solvent) | Use if IPA yield is low.[2] Dissolve in min. EtOH, precipitate with EtOAc.[1][2] |

| Acetone / Methanol | Low / High | Specialist | Use only if impurities are highly polar.[1][2] Acetone acts as the anti-solvent.[1][2] |

| Water | Very High | Not Recommended | High risk of oiling out; difficult to dry the final hygroscopic product.[2] |

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution

Objective: Achieve a saturated solution at near-boiling temperature without degrading the amine.[1][2]

-

Crude Assessment: Ensure the crude material is fully protonated.[1][2] If the material is sticky or smells of free amine (fishy odor), suspend in diethyl ether and bubble dry HCl gas or add 4M HCl in Dioxane before filtering to obtain the crude solid.

-

Solvent Addition: Place the crude N-(1-Phenylethyl)-1-propanamine HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

The "Minimum Hot" Technique:

-

Add Isopropanol (IPA) in small aliquots (approx. 2-3 mL per gram of solid).

-

Heat the mixture to a gentle reflux (82°C).

-

Scientific Check: If the solid does not dissolve after 10 mL/g, the salt may be too insoluble in pure IPA.[1] Switch to Ethanol , adding just enough to dissolve, then use EtOAc as an anti-solvent later.[1][2]

-

-

Clarification (Hot Filtration): If insoluble particles (dust, inorganic salts like NaCl) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[2] Failure to pre-warm will cause premature crystallization in the filter.[1]

Phase 2: Nucleation & Crystal Growth

Objective: Controlled reduction of solubility to favor crystal lattice formation over amorphous precipitation.[1]

-

Slow Cooling: Remove the heat source and allow the flask to cool to room temperature on a cork ring. Do not place directly in ice.[1][2]

-

Seeding (Optional but Recommended): If the solution reaches room temperature without precipitation, add a single "seed" crystal of pure product or scratch the inner glass wall with a glass rod.[2] This provides a nucleation site ($ \Delta G_{nucleation} $ reduction).[2]

-

Final Crystallization: Once substantial crystallization is observed at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.

Phase 3: Isolation & Drying

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[1][2][5]

-

Displacement Wash: Wash the filter cake with a small volume of cold solvent (e.g., ice-cold IPA or EtOAc).[1][2]

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workflow Diagram: Recrystallization Logic

Figure 1: Decision logic and workflow for the recrystallization of N-(1-Phenylethyl)-1-propanamine HCl.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for this compound is the formation of a second liquid phase (oil) instead of crystals.[2]

Cause: The temperature is above the "critical solution temperature" of the salt/solvent mix, or the solvent is too polar (wet).[1]

Corrective Actions:

-

Re-heat: Dissolve the oil by heating the mixture back to reflux.

-

Adjust Polarity: Add a small amount of a more polar solvent (e.g., 5% Ethanol) if using pure EtOAc, or a less polar solvent (e.g., EtOAc) if using pure Ethanol.[2]

-

Trituration: If the oil persists upon cooling, decant the supernatant and vigorously stir the oil with fresh non-polar solvent (Diethyl Ether or Pentane) to induce solidification.[2]

Quality Control & Validation

Do not assume purity based on appearance. Validate using the following metrics:

| Test | Acceptance Criteria | Method Note |

| Visual | White to off-white crystalline solid | No yellow discoloration (indicates oxidation).[1][2] |

| Melting Point | Sharp range (< 2°C spread) | Compare to literature (typically ~180-220°C for this class).[1][2] Wide range = impurities.[1][2] |

| 1H-NMR | No solvent peaks; Integrals match structure | Check for residual IPA/EtOAc (common contaminants). |

| Chiral HPLC | >99% ee (if resolving enantiomers) | Essential if the starting material was a specific enantiomer.[2] |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general amine salt purification protocols). [1][2]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Foundational techniques for recrystallization and salt formation).

-

Pavia, D. L., et al. (2010).[1][2] Introduction to Organic Laboratory Techniques. Cengage Learning.[1][2] (Protocols for solubility testing and crystallization logic).

-

PubChem Compound Summary. (2025). N-(1-Phenylethyl)propan-1-amine.[1][2][6][7] National Center for Biotechnology Information.[1][2] [Link]

Sources

- 1. 1-Propanamine, N-(phenylmethylene)- [webbook.nist.gov]

- 2. N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. N-(1-phenylethyl)propan-1-imine | C11H15N | CID 12371676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Application Note: Reductive Amination of Acetophenone with n-Propylamine

Abstract & Scope

This application note details the optimized protocols for the reductive amination of acetophenone (a sterically hindered aryl ketone) with n-propylamine (a primary aliphatic amine). Unlike aldehydes, acetophenone presents a kinetic challenge due to the lower electrophilicity of the ketone carbonyl and steric bulk of the phenyl ring.

We present two distinct methodologies:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) – The industry-standard "one-pot" protocol focusing on operational simplicity and safety.

-

Method B (High-Performance): Titanium(IV) Isopropoxide mediated reduction – A "force-multiplier" protocol for maximizing yield in difficult or scale-up scenarios where equilibrium shifting is required.

Mechanistic Insight

The reaction proceeds via the formation of a reversible hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The critical challenge with acetophenone is the unfavorable equilibrium constant (

-

Method A relies on the mild acidity of STAB and added acetic acid to catalyze imine formation while selectively reducing the iminium ion.

-

Method B utilizes Ti(OiPr)